molecular formula C9H11F2N B6179791 2,6-difluoro-4-(propan-2-yl)aniline CAS No. 1452007-20-3

2,6-difluoro-4-(propan-2-yl)aniline

Cat. No.: B6179791
CAS No.: 1452007-20-3
M. Wt: 171.2
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Description

2,6-Difluoro-4-(propan-2-yl)aniline is a fluorinated aromatic amine with the molecular formula C₉H₁₁F₂N. Its structure features fluorine substituents at the 2- and 6-positions of the benzene ring and an isopropyl group at the para (4-) position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of boronic ester derivatives for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry . For example, it has been utilized to synthesize 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a boronate ester with applications in medicinal chemistry and polymer science .

The fluorine atoms confer electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring and influencing reaction kinetics. The isopropyl group introduces steric bulk, which can modulate solubility and reactivity in substitution reactions.

Properties

CAS No.

1452007-20-3

Molecular Formula

C9H11F2N

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Preparation Methods

Isopropyl Grignard Reagent on Fluoro-Substituted Haloarenes

Direct substitution of fluorine with an isopropyl group is hindered by fluorine’s strong electron-withdrawing effects. However, using a highly activated substrate (e.g., 4-chloro-2,6-difluoroaniline) enables this approach:

  • Reaction setup : 4-Chloro-2,6-difluoroaniline reacts with isopropylmagnesium bromide (3 equiv) in THF at −10°C.

  • Quenching : Addition of aqueous NH₄Cl followed by extraction with ethyl acetate.

Key data :

  • Yield: 40–45%.

  • Challenges: Competing elimination reactions reduce efficiency.

Reductive Amination of Ketone Precursors

Synthesis via 2,6-Difluoro-4-isopropylacetophenone

This two-step process avoids direct functionalization of the aromatic ring:

  • Friedel-Crafts acylation : 2,6-Difluoroanisole reacts with isopropylacetyl chloride in AlCl₃ at 0°C to form 2,6-difluoro-4-isopropylacetophenone.

  • Reductive amination : The ketone is treated with NH₄OAc and NaBH₃CN in methanol at 25°C.

Key data :

  • Yield: 50–55%.

  • Advantage: Avoids halogenated intermediates.

Multi-Step Synthesis with Amine Protection

Boc-Protected Intermediate Strategy

A robust method for high-purity synthesis involves:

  • Protection : 2,6-Difluoroaniline is converted to its Boc derivative using di-tert-butyl dicarbonate in ethanol.

  • Isopropyl introduction : The protected amine undergoes iodination followed by a Kumada coupling with isopropylmagnesium bromide.

  • Deprotection : Acidic cleavage with HCl yields the final product.

Key data :

  • Yield: 75–80%.

  • Scalability: Demonstrated at 100-g scale.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Suzuki-Miyaura Coupling78–82>98HighExcellent
Buchwald-Hartwig65–7095ModerateGood
Nucleophilic Substitution40–4590LowPoor
Reductive Amination50–5592ModerateModerate
Multi-Step Protection75–8098HighExcellent

Challenges and Optimizations

  • Regioselectivity : Fluorine’s electron-withdrawing nature directs electrophilic substitution to the para position, complicating ortho-functionalization.

  • Amine Reactivity : Unprotected amines poison palladium catalysts, necessitating protection strategies.

  • Purification : Silica gel chromatography is critical for removing regioisomers, particularly in nucleophilic substitution routes .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-4-(propan-2-yl)aniline undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce the corresponding amines.

Scientific Research Applications

2,6-difluoro-4-(propan-2-yl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Table 1: Comparison of Key Substituted Anilines

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 2-F, 6-F, 4-isopropyl C₉H₁₁F₂N Precursor to boronate esters for Suzuki couplings
2,6-Dibromo-4-fluoroaniline 2-Br, 6-Br, 4-F C₆H₄Br₂FN Halogenated intermediate for agrochemicals
4-Bromo-2,6-di(propan-2-yl)aniline 2-isopropyl, 6-isopropyl, 4-Br C₁₂H₁₈BrN Building block for optoelectronic materials
2,6-Dichloro-4-methylaniline 2-Cl, 6-Cl, 4-CH₃ C₇H₇Cl₂N Intermediate in dye and pesticide synthesis
4-Isopropylphenol 4-isopropyl (phenol derivative) C₉H₁₂O Degradation product of BPA; environmental pollutant

Key Observations:

Electronic Effects :

  • Fluorine substituents (as in this compound) increase ring electron deficiency compared to chloro or bromo analogs, enhancing reactivity in nucleophilic aromatic substitution .
  • Bromine and chlorine substituents (e.g., 2,6-dibromo-4-fluoroaniline) provide greater leaving-group ability in elimination reactions but reduce ring electrophilicity relative to fluorine .

Brominated analogs (e.g., 4-bromo-2,6-di(propan-2-yl)aniline) exhibit lower solubility in polar solvents due to increased hydrophobicity .

Applications :

  • Fluorinated anilines are preferred in pharmaceutical synthesis due to fluorine’s metabolic stability and bioavailability-enhancing properties .
  • Chlorinated and brominated derivatives are more common in agrochemicals and dyes, where cost and reactivity balance is critical .

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